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molecular formula C4H5N3 B147120 Iminodiacetonitrile CAS No. 628-87-5

Iminodiacetonitrile

Cat. No. B147120
M. Wt: 95.1 g/mol
InChI Key: BSRDNMMLQYNQQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03947374

Procedure details

A solution of 9.5 g. (0.1 mole) of iminodiacetonitrile in 100 ml. dioxane was added to a stirred solution of 9.2 g. (0.05 mole) of cyanuric chloride in 100 ml. dioxane. The suspension was stirred at ambient temperature for 1 hour. An additional 100 ml. dioxane was added and mixture heated to 50°C. for 1 hour and filtered. The filtrate was diluted with 500 ml. ice/water and the solid filtered and dried to give 9.6 g. (80% yield), m.p. 154°-158°C.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.05 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH:1]([CH2:5][C:6]#[N:7])[CH2:2][C:3]#[N:4].[N:8]1[C:15]([Cl:16])=[N:14][C:12](Cl)=[N:11][C:9]=1[Cl:10]>O1CCOCC1>[Cl:10][C:9]1[N:8]=[C:15]([Cl:16])[N:14]=[C:12]([N:1]([CH2:5][C:6]#[N:7])[CH2:2][C:3]#[N:4])[N:11]=1

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
N(CC#N)CC#N
Step Two
Name
Quantity
0.05 mol
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension was stirred at ambient temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
mixture heated to 50°C. for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
The filtrate was diluted with 500 ml
FILTRATION
Type
FILTRATION
Details
ice/water and the solid filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give 9.6 g

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC1=NC(=NC(=N1)Cl)N(CC#N)CC#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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